1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-23(25-21-15-24-27(17-21)16-18-11-13-29-14-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15,17-18,22H,11-14,16H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYRJELCZWPLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Diphenylmethyl Group: This step involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form diphenylmethane.
Synthesis of the Oxan-4-yl Group: The oxan-4-yl group is typically synthesized through the cyclization of a suitable diol precursor using an acid catalyst.
Formation of the Pyrazol-4-yl Group: This step involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Coupling Reactions: The final step involves coupling the diphenylmethyl, oxan-4-yl, and pyrazol-4-yl groups through a series of nucleophilic substitution and condensation reactions to form the desired urea compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure settings.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
1. Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including this urea derivative, display significant antimicrobial properties against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
2. Antioxidant Properties
The antioxidant potential of similar compounds has been evaluated using methods such as DPPH inhibition assays. Compounds with pyrazole moieties have demonstrated promising results in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research into related pyrazole derivatives has shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction .
Case Studies
Several studies have documented the applications and effectiveness of related compounds:
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Lipophilicity : The diphenylmethyl group in the target compound increases lipophilicity compared to ethyl (9a) or acetylphenyl () substituents. However, the oxan-4-ylmethyl group (tetrahydropyran) introduces an ether oxygen, which may counterbalance hydrophobicity and improve aqueous solubility .
- The target compound lacks halogenation, relying on aromatic π-stacking interactions.
- Steric Considerations : The diphenylmethyl group creates significant steric bulk, which might hinder binding to narrow enzymatic pockets compared to smaller substituents like ethyl (9a) .
Pharmacological Potential
- Target Specificity : Analogs like GLPG2938 (S1P2 antagonist) and GPR139 antagonists (–8) demonstrate urea derivatives' versatility in targeting GPCRs. The target compound’s oxan-4-ylmethyl group may confer selectivity for receptors favoring ether-containing ligands .
- Biological Activity : Pyrazolyl ureas are associated with analgesic () and antimicrobial activities. The diphenylmethyl group in the target compound could enhance CNS penetration, while the oxane ring might reduce first-pass metabolism .
Biological Activity
1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : 1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
- Molecular Formula : CHNO
The biological activity of 1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is primarily attributed to its interaction with specific biological targets, which may include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in various metabolic pathways. For example, it may affect enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways that are important in disease processes.
Biological Activity Overview
The following table summarizes the reported biological activities of the compound:
Case Study 1: Antiviral Efficacy
In a recent study, 1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea demonstrated significant antiviral activity against several strains of viruses. The compound was tested in vitro on human cell lines infected with the influenza virus, showing a dose-dependent reduction in viral load.
Case Study 2: Cancer Cell Line Studies
Another study focused on the compound's effects on breast cancer cell lines. Results indicated that treatment with the compound led to increased rates of apoptosis and inhibited cell proliferation. The underlying mechanism was linked to the activation of caspase pathways.
Case Study 3: Anti-inflammatory Effects
A study assessing the anti-inflammatory properties revealed that the compound effectively reduced levels of pro-inflammatory cytokines in animal models of arthritis. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
